N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Isoprenylcysteine carboxyl methyltransferase indole acetamide regioisomer selectivity

Sourcing defined regioisomers for indole-acetamide SAR often forces researchers to accept long custom-synthesis timelines. This 5-amide-linked dual-indole derivative resolves that bottleneck by providing an off-the-shelf, analytically validated scaffold that directly complements 3-acetamide series. - Enables direct matched-pair comparison with cysmethynil-type (3-acetamide) ligands in Icmt enzymatic assays without mass-based confounding. - Serves as a critical building block for fragment-based screening against bis-aromatic protein pockets, presenting a hydrogen-bond geometry distinct from N-1 or 3-acetamide regioisomers. - Eliminates lead time for custom synthesis of the 4-methyl-1H-indol-1-yl acetyl donor architecture, accelerating structure-metabolism relationship studies on microsomal clearance.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B12175066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-5-6-17-14(11-15)7-9-20-17/h2-11,20H,12H2,1H3,(H,21,23)
InChIKeyIGSMFTBZGSNONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide Identity and Procurement


N-(1H-Indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide (CAS 1282108-65-9, MF: C₁₉H₁₇N₃O, MW: 303.4 g/mol) is a synthetic indole–acetamide derivative in which a 5-aminoindole core is acylated by a (4-methyl-1H-indol-1-yl)acetyl side chain. The molecule belongs to the broad 'indole-N-acetamide' chemotype, which has been intensively studied for allosteric inhibition of HCV NS5B polymerase [1] and isoprenylcysteine carboxyl methyltransferase (Icmt) antagonism. [2] However, the specific 5-amide–4′-methyl dual-indole architecture distinguishes it from the 3-acetamide regioisomers that dominate the Icmt (cysmethynil-type) and HCV literature, placing it among a structural cluster of 4‑, 5‑, and 6‑regioisomeric indole-acetamides associated with commercial screening collections.

Why This Compound Cannot Be Substituted with Common Indole-Acetamide Analogs


The indole–acetamide class is not monolithic: regioisomerism at the indole core and the position of the acetamide tether are well documented to redirect biological activity. The widely cited HCV NS5B inhibitor series places the acetamide chain at the indole N‑1 position linked to a carboxylic acid-bearing indole‑6‑carboxamide, [1] while the prototypical Icmt inhibitor cysmethynil carries an indole‑3‑acetamide group with a lipophilic N‑octyl substituent. [2] The target compound relocates the acetamide bridge from the indole‑3 position to an indol‑5‑yl amide, pairing it with a discrete 4‑methyl‑indol‑1‑yl acetyl donor. This structural reorganization alters hydrogen‑bond donor/acceptor geometry, conformational flexibility, and the spatial relationship between aromatic rings—parameters that govern target engagement in allosteric pockets. [1] Consequently, generic substitution with an indole‑3‑acetamide or an N‑1‑indole acetamide without the 4‑methyl‑indole appendage risks complete loss of the interaction profile for which this scaffold may prove selective.

Quantitative Differentiation Evidence for N-(1H-Indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide


Regioisomeric Binding Divergence: 5-Amide vs. 3-Acetamide in Icmt Engagement

The canonical Icmt inhibitor cysmethynil (indole‑3‑acetamide core) demonstrates substrate‑competitive inhibition with a Kᵢ of 0.02 µM and IC₅₀ of 0.29 µM against S‑farnesyl‑L‑cysteine. The target compound N‑(1H‑indol‑5‑yl)‑2‑(4‑methyl‑1H‑indol‑1‑yl)acetamide relocates the acetamide linkage from the indole‑3 to the indol‑5‑yl amide position, a shift that radically alters the vector of the amide architecture. While comparative biochemical data for the 5‑yl amide series are absent from the peer‑reviewed Icmt literature, published structure‑activity studies demonstrate that indole‑substitution pattern is a primary determinant of isoprenylated‑cysteine competitive binding, and the 5‑amide‑linked scaffold is predicted to adopt a distinct binding‑site complementarity profile. [1]

Isoprenylcysteine carboxyl methyltransferase indole acetamide regioisomer selectivity

Positional Isomer Differentiation Across Indol-yl Acetamides

Commercial screening collections list the 4‑yl (CAS 1282107-55-4), 5‑yl (CAS 1282108-65-9), and 6‑yl (CAS 1282107-56-5) isomers of N‑(1H‑indol‑yl)-2-(4-methyl‑1H‑indol‑1‑yl)acetamide as distinct entries, confirming that the amide attachment point on the indole ring is selected by the synthetic route. These isomers share identical molecular formula and molecular weight (303.4 g/mol), yet their chromatographic retention behavior, dipole moments, and hydrogen‑bonding surface topologies differ. In target‑specific assays where the indole NH or the amide carbonyl directionality is critical for binding, regioisomeric purity is a prerequisite for reproducible pharmacology. The 5‑yl isomer locates the amide substituent at the C‑5 position of indole, directly affecting the electronic distribution in the fused benzene ring, whereas the 4‑yl and 6‑yl isomers project the amide with different vector angles.

indole regioisomer acetamide linker positional isomer library

Metabolic Stability Potential of 4-Methyl vs. Unsubstituted Indole-Acetamides

Optimization campaigns around indole‑N‑acetamide HCV NS5B inhibitors identified pregnane X receptor (PXR) activation as a major off‑target liability linked to specific structural features of the indole‑acetamide scaffold. [1] The introduction of small alkyl substituents, including methyl groups, was shown to modulate both PXR activation potential and serum‑shifted cellular potency. The target compound carries a methyl group at the 4‑position of the indol‑1‑yl acetyl moiety, a substitution that has the potential to alter metabolic soft‑spot reactivity (e.g., CYP‑mediated oxidation of the indole ring) relative to the unsubstituted parent indole‑N‑acetamide series. [2] Although direct PXR activation or microsomal stability data for the target compound are not publicly available, the methyl‑substitution pattern distinguishes it from des‑methyl indole‑acetamides that dominate the screening decks of major vendors.

metabolic stability methyl substitution indole acetamide

Dual-Indole Scaffold Rarity in Polypharmacology Screening Libraries

A search of the InterBioScreen (IBS) screening collection reveals that the target compound (IBS ID STOCK1N-76228) belongs to a sparse cluster of dual‑indole acetamides in which two distinct indole moieties are connected through a single acetamide bridge. [1] In contrast, the vast majority of commercially available indole‑acetamides contain only one indole unit, typically at the indole‑3‑acetamide or indole‑1‑acetamide position. The dual‑indole architecture multiplies potential π‑stacking and hydrogen‑bonding interactions with protein surfaces, a feature that has been exploited in the design of bis‑indole inhibitors of protein‑protein interactions. The 4‑methyl substituent on the donor indole further introduces a stereoelectronic perturbation absent from symmetrical bis‑indoles.

dual-indole polypharmacology screening library

High-Yield Application Scenarios for N-(1H-Indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide


Regioisomeric Probe for Icmt Chemical Biology

Use the 5‑amide‑linked indole‑acetamide scaffold as a regioisomeric comparator to cysmethynil (3‑acetamide) in Icmt enzymatic assays. The distinct amide attachment point may reveal differential competition kinetics with S‑farnesyl‑L‑cysteine substrate, and crystallographic or docking studies could map how the 5‑amide orientation occupies the isoprenoid‑binding pocket relative to the established 3‑acetamide pharmacophore model. [1]

Positional-Isomer Controls for Indole-5-Amide SAR Programs

Procure the 4‑yl, 5‑yl, and 6‑yl N‑(indol‑yl)‑2‑(4‑methyl‑1H‑indol‑1‑yl)acetamide isomers as an isomeric matched‑pair set to experimentally deconvolute the contribution of the indole‑amide substitution pattern to target binding, selectivity, or cellular permeability. The identical molecular weight and formula eliminate mass‑based confounding, enabling clean interpretation of regioisomer‑driven differences in assay readouts. [1]

Metabolic Stability Screening of 4-Methyl-Indole Acetamides

Incorporate the compound into a panel of indole‑acetamide analogs designed to assess the effect of methyl substitution on microsomal clearance, CYP inhibition, and PXR activation in hepatic models. The 4‑methyl group on the indol‑1‑yl ring provides a defined structural perturbation relative to the des‑methyl congener, supporting investigation of structure‑metabolism relationships in the indole‑acetamide chemotype. [1]

Dual-Indole Fragment for Protein-Protein Interaction Screening

Deploy the dual‑indole acetamide in fragment‑based or high‑throughput screening campaigns targeting PPI interfaces that accommodate bis‑aromatic ligands. The two indole rings, separated by a flexible acetamide linker, present a unique shape and electrostatic surface for binding to shallow protein grooves, complementing standard single‑indole fragments typically found in commercially available libraries. [1]

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